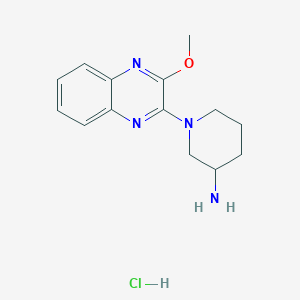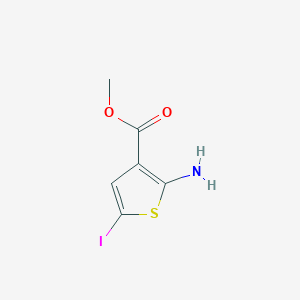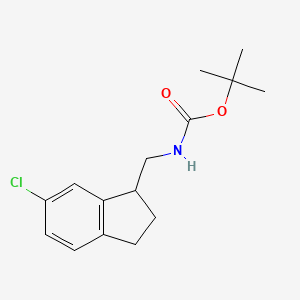
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 6-chloro-2,3-dihydro-1H-inden-1-yl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate typically involves the reaction of 6-chloro-2,3-dihydro-1H-indene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.
科学的研究の応用
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene moiety.
6-chloro-2,3-dihydro-1H-indene: Shares the indene core but lacks the carbamate group.
tert-Butyl ((2,3-dihydro-1H-inden-1-yl)methyl)carbamate: Similar structure but without the chloro substituent.
Uniqueness
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is unique due to the combination of the tert-butyl carbamate group and the 6-chloro-2,3-dihydro-1H-indene moiety. This unique structure imparts specific chemical and biological properties that are not found in the simpler analogs.
特性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
tert-butyl N-[(6-chloro-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18) |
InChIキー |
XPIDTAMFETWZMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




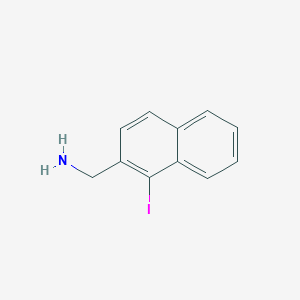

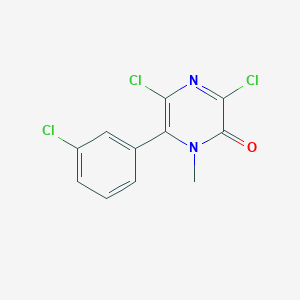
![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
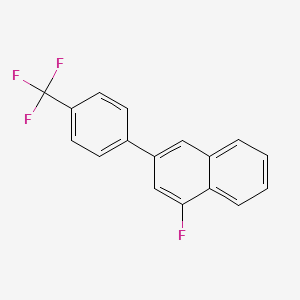
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)

